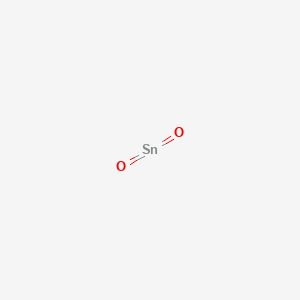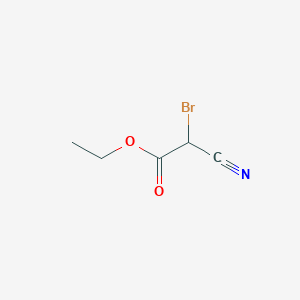
Ethyl 2-bromo-2-cyanoacetate
Vue d'ensemble
Description
Ethyl 2-bromo-2-cyanoacetate is an organic compound with the molecular formula C6H8BrNO2. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various heterocyclic compounds. The presence of both bromine and cyano groups in its structure makes it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-cyanoacetate can be synthesized through the bromination of ethyl cyanoacetate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds at room temperature, and the product is isolated through standard purification techniques such as recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of bromine to a solution of ethyl cyanoacetate, with careful control of temperature and reaction time to ensure high yield and purity. The product is then purified using industrial-scale distillation or crystallization methods.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromo-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted cyanoacetates.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated nitriles.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, such as pyrroles and thiophenes, when reacted with appropriate reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide or potassium carbonate.
Cyclization Reactions: Reagents like phenyl isothiocyanate in DMF with potassium hydroxide.
Major Products:
- Substituted cyanoacetates
- α,β-unsaturated nitriles
- Heterocyclic compounds like pyrroles and thiophenes
Applications De Recherche Scientifique
Ethyl 2-bromo-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The cyano group, being an electron-withdrawing group, stabilizes the negative charge developed during these reactions, facilitating the formation of various products. The compound’s reactivity is also influenced by the presence of the ester group, which can participate in condensation and cyclization reactions.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-2-cyanoacetate can be compared with other similar compounds such as:
Ethyl cyanoacetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
Ethyl 2-chloro-2-cyanoacetate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: this compound is unique due to the presence of both bromine and cyano groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
ethyl 2-bromo-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGBTDLJOFKSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030252 | |
| Record name | Bromocyanoacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-46-8 | |
| Record name | Ethyl 2-bromo-2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-bromo-2-cyano-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1187-46-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromocyanoacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







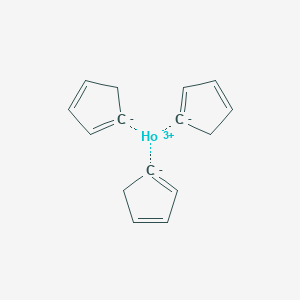
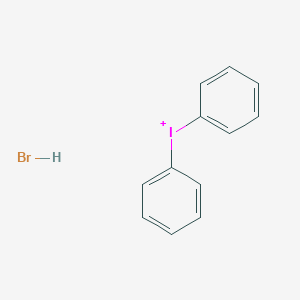
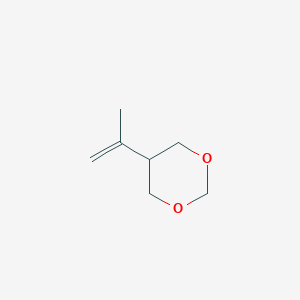
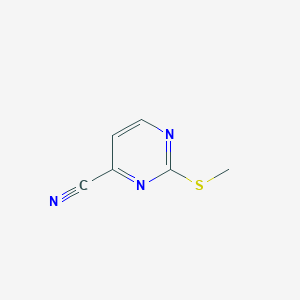
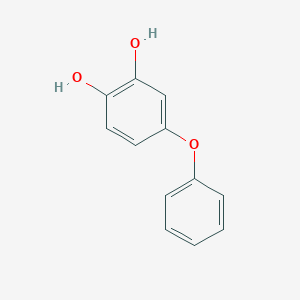
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)


